
Vc-seco-duba
Übersicht
Beschreibung
Duocarmazin ist ein synthetisches Derivat des Naturprodukts Duocarmycin, das für seine potenten zytotoxischen Eigenschaften bekannt ist. Duocarmycin-Verbindungen sind DNA-alkylierende Agenzien, die an die kleine Furche der DNA binden und zu irreversibler DNA-Alkylierung und anschließendem Zelltod führen. Duocarmazin wird oft bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) für die gezielte Krebstherapie eingesetzt, da es eine hohe Potenz und Spezifität aufweist .
Wirkmechanismus
Mode of Action
Vc-seco-duba is an antibody-drug conjugate (ADC) composed of a humanized anti-B7-H3 IgG1 monoclonal antibody conjugated via a cleavable linker to vc-seco-duocarmycin-hydroxybenzamide azaindole (DUBA), a synthetic DNA alkylating agent . The antibody part of this compound binds to HER2 on the surface of the cancer cell and the ADC is then internalized . After proteolytic cleavage of the linker, the inactive cytotoxin is activated and DNA damage is induced, resulting in tumor cell death .
Biochemical Pathways
The cytotoxic activity of this compound is cell-cycle independent . It retains potency in multidrug-resistant cell lines . The cleavable peptide linker facilitates a bystander effect . The DNA damage induced by the activated cytotoxin leads to cell death .
Pharmacokinetics
The pharmacokinetics of this compound are currently under investigation in clinical trials . It is known that the drug-antibody ratio of this compound is approximately 27 .
Result of Action
This compound has shown cytotoxic activity in a dose- and time-dependent manner against all cell lines tested (IC50 range 5.1-53.9 ng/mL) and multicellular tumor spheroid (MCTS) models (IC50 range 17.8-364 ng/mL) . It has demonstrated preliminary clinical activity in B7-H3-expressing tumors .
Action Environment
The action of this compound can be influenced by the expression levels of its targets, B7-H3 and HER2, in the tumor cells . The presence of these targets on the surface of the cancer cells is crucial for the drug’s ability to bind and be internalized . Furthermore, the drug’s efficacy can be affected by the presence of multidrug-resistant cell lines .
Biochemische Analyse
Biochemical Properties
Vc-seco-duba interacts with various biomolecules, primarily proteins, in biochemical reactions . It is a part of an ADC that binds to the HER2 protein on the surface of cancer cells . After binding, the ADC is internalized into the cell, where it can interact with other biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by inducing DNA damage, which eventually leads to tumor cell death . This impact on cellular metabolism and gene expression is significant, particularly in the context of cancer treatment .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression . After the ADC is internalized into the cell, the inactive cytotoxin is activated and induces DNA damage . This DNA damage disrupts the nucleic acid architecture, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that this compound has a potent antitumor activity, which can be seen in both dividing and non-dividing cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain dosages, it has been shown to delay tumor growth and increase survival rates compared to other treatments .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . The ADC binds to the HER2 protein on the surface of the cancer cell and is then internalized .
Subcellular Localization
The subcellular localization of this compound is primarily within the cell, due to its internalization after binding to the HER2 protein . This localization can have effects on its activity or function .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Duocarmazin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kupplung eines Duocarmycin-Derivats mit einem Linkermolekül beinhalten. Die Synthese beginnt typischerweise mit der Herstellung der Duocarmycin-Kernstruktur, gefolgt von der Anlagerung eines Linkers, der unter bestimmten Bedingungen gespalten werden kann. Der letzte Schritt beinhaltet die Konjugation des Linker-Duocarmycin-Komplexes an einen Antikörper oder ein anderes Zielmolekül .
Industrielle Produktionsverfahren
Die industrielle Produktion von Duocarmazin beinhaltet die großtechnische Synthese unter Verwendung von automatisierten chemischen Reaktoren. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, mit strengen Qualitätskontrollen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten. Der Produktionsprozess umfasst auch Reinigungsschritte wie Chromatographie und Kristallisation, um Verunreinigungen zu entfernen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Duocarmazin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Duocarmazin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Duocarmazin in seine reduzierte Form umwandeln.
Substitution: Duocarmazin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Duocarmazin. Diese Derivate können unterschiedliche biologische Aktivitäten haben und werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .
Wissenschaftliche Forschungsanwendungen
Duocarmazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung von DNA-alkylierenden Agenzien und ihren Wirkmechanismen verwendet.
Biologie: Wird in der Forschung zu DNA-Schäden und Reparaturmechanismen eingesetzt.
Medizin: Wird in ADCs für die gezielte Krebstherapie integriert, insbesondere bei HER2-positivem Brustkrebs.
Industrie: Wird bei der Entwicklung neuer Krebsmedikamente und Therapeutika eingesetzt.
Wirkmechanismus
Duocarmazin entfaltet seine Wirkung durch Bindung an die kleine Furche der DNA und Induktion einer irreversiblen DNA-Alkylierung. Diese Alkylierung stört die DNA-Architektur und strukturelle Integrität, was zu DNA-Spaltung und Tumorzelltod durch Apoptose führt. Zu den molekularen Zielstrukturen von Duocarmazin gehört die Nukleobase Adenin an der N3-Position .
Vergleich Mit ähnlichen Verbindungen
Duocarmazin gehört zu einer Familie von DNA-alkylierenden Agenzien, die als Duocarmycine bekannt sind. Ähnliche Verbindungen sind:
- Duocarmycin A
- Duocarmycin B1
- Duocarmycin B2
- Duocarmycin C1
- Duocarmycin C2
- Duocarmycin D
- Duocarmycin SA
- CC-1065
Im Vergleich zu diesen Verbindungen zeichnet sich Duocarmazin durch seine synthetischen Modifikationen aus, die seine Stabilität und Potenz verbessern. Es ist außerdem speziell für den Einsatz in ADCs konzipiert und somit ein wertvolles Werkzeug in der gezielten Krebstherapie .
Biologische Aktivität
Vc-seco-DUBA, also known as SYD985, is a novel antibody-drug conjugate (ADC) that combines a potent duocarmycin-based cytotoxin with a monoclonal antibody targeting HER2. This compound is being investigated for its potential in treating various cancers, particularly those expressing the HER2 receptor. This article provides an overview of its biological activity, including mechanisms of action, preclinical studies, and clinical findings.
The biological activity of this compound is primarily attributed to its unique design as an ADC. The structure consists of:
- Antibody Component : Targets HER2-positive cancer cells.
- Cytotoxic Payload : A synthetic duocarmycin that binds to the minor groove of DNA, leading to irreversible alkylation and subsequent cell death.
- Cleavable Linker : The linker between the antibody and the drug is selectively cleaved in the tumor microenvironment, releasing the active cytotoxin.
Upon binding to HER2 on the cell surface, this compound undergoes internalization and cleavage in lysosomes, resulting in the activation of the duocarmycin payload. This process not only kills HER2-positive cells but also exhibits a bystander effect , potentially affecting neighboring cells with lower HER2 expression .
Preclinical Studies
Preclinical evaluations have demonstrated that this compound possesses significant antitumor activity across various cancer models. Key findings include:
- In Vitro Efficacy : Studies showed that this compound was 3 to 50 times more potent than T-DM1 (another HER2-targeting ADC) in low HER2-expressing cell lines .
- Bystander Killing : The ADC effectively induced bystander killing in co-culture systems, where it could kill neighboring HER2-negative cells .
- Patient-Derived Xenograft Models : In vivo studies using patient-derived xenografts (PDX) demonstrated robust antitumor efficacy against HER2-positive tumors .
Summary of Preclinical Findings
Clinical Trials
This compound has progressed into clinical trials, with preliminary results indicating promising safety and efficacy profiles. A notable Phase I trial (NCT02277717) assessed its safety and therapeutic potential in patients with advanced cancers expressing HER2 .
Key Clinical Findings
- Safety Profile : Early results suggest manageable side effects consistent with other ADCs.
- Efficacy : Initial efficacy signals were observed in patients with breast and endometrial cancers .
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific patient populations:
- Breast Cancer Patient : A patient with metastatic HER2-positive breast cancer exhibited significant tumor reduction after treatment with this compound, showcasing its potential as a therapeutic option when conventional therapies failed.
- Endometrial Cancer Case : Another case involved a patient with advanced endometrial cancer who responded positively to this compound therapy, indicating its broader applicability beyond breast cancer.
Eigenschaften
IUPAC Name |
[(1S)-1-(chloromethyl)-3-[6-[(4-hydroxybenzoyl)amino]imidazo[1,2-a]pyridine-2-carbonyl]-9-methyl-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H75ClN12O17/c1-39(2)57(73-63(88)93-32-31-92-29-26-77-53(81)20-21-54(77)82)60(85)72-48(9-6-22-68-62(67)87)59(84)69-44-14-10-41(11-15-44)38-94-64(89)74(4)23-24-75(25-28-91-30-27-79)65(90)95-51-33-50-56(55-40(3)7-5-8-47(51)55)43(34-66)35-78(50)61(86)49-37-76-36-45(16-19-52(76)71-49)70-58(83)42-12-17-46(80)18-13-42/h5,7-8,10-21,33,36-37,39,43,48,57,79-80H,6,9,22-32,34-35,38H2,1-4H3,(H,69,84)(H,70,83)(H,72,85)(H,73,88)(H3,67,68,87)/t43-,48+,57+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYSAASDBNNDZ-UCGHAGIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)OC(=O)N(CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCCOCCN8C(=O)C=CC8=O)CCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)OC(=O)N(CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCCOCCN8C(=O)C=CC8=O)CCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H75ClN12O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345681-58-4 | |
Record name | Duocarmazine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345681584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((2S,5S)-13-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-isopropyl-4,7-dioxo-2-(3-ureidopropyl)-8,11-dioxa-3,6-diazatridecanamido)benzyl (2-(((((S)-1-(chloromethyl)-3-(6-(4-hydroxybenzamido)imidazo[1,2-a]pyridine-2-carbonyl)-9-methyl-2,3-dihydro-1H-benzo[e]indol-5-yl)oxy)carbonyl)(2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DUOCARMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY9HDN3I6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Duocarmazine (vc-seco-DUBA) is a synthetic duocarmycin prodrug. [, , , , ] Once inside the target cell, it is activated by proteases, releasing the active duocarmycin compound. [, , ] This active compound binds to the minor groove of DNA and alkylates adenine at the N3 position, ultimately leading to cell death. [, , , , ]
ANone: The vc linker in Duocarmazine is cleavable by specific proteases, typically found within the tumor microenvironment or lysosomes after internalization by tumor cells. [, , , ] This cleavage releases the active duocarmycin molecule, enabling it to bind to DNA and exert its cytotoxic effect.
ANone: No, Duocarmazine's cytotoxic activity is cell-cycle independent, making it effective against a broader range of tumor cells, including those in a dormant state. []
ANone: The scientific papers provided do not explicitly state the molecular formula and weight of Duocarmazine. Please consult chemical databases or publications specifically dedicated to its structural characterization for this information.
ANone: The provided research papers do not detail specific spectroscopic data for Duocarmazine. For this information, please refer to specialized chemical databases or publications focusing on its structural analysis.
ANone: While the provided research doesn't offer a comprehensive analysis of Duocarmazine's stability under all conditions, it does highlight its stability within specific contexts. For example, research indicates that Duocarmazine exhibits limited stability in mice but demonstrates excellent stability in human plasma and cynomolgus monkey models. []
ANone: The provided research focuses on Duocarmazine's role as a cytotoxic agent within antibody-drug conjugates (ADCs). [, , , , ] There is no mention of Duocarmazine functioning as a catalyst in chemical reactions.
ANone: The provided research papers primarily focus on preclinical and clinical findings related to Duocarmazine-based ADCs. They do not delve into detailed computational chemistry studies or QSAR modeling of Duocarmazine.
ANone: The research papers provided do not extensively cover the impact of specific structural modifications to the Duocarmazine molecule on its activity, potency, or selectivity. Further research dedicated to SAR studies would be needed to address this question thoroughly.
ANone: The research highlights the use of Duocarmazine as a payload in antibody-drug conjugates (ADCs). [, , , , , , , , , , , , , , ] These ADCs utilize a cleavable linker to attach Duocarmazine to a monoclonal antibody, enhancing its delivery to target cells. [, ] The specific formulation strategies for Duocarmazine within these ADCs would likely involve proprietary technologies and detailed characterization beyond the scope of the provided research.
ANone: The provided research focuses on the pharmaceutical development of Duocarmazine as a cancer treatment and does not explicitly address its environmental impact, degradation, or waste management. Further research and assessments would be required to determine appropriate SHE regulations and practices for this compound.
ANone: The relationship between Duocarmazine's PK and its in vivo activity is complex and likely depends on factors such as the specific tumor type, expression levels of the target antigen, and the antibody used in the ADC. [] Further research is necessary to fully elucidate this relationship.
ANone: Researchers evaluate the efficacy of Duocarmazine-based ADCs in vitro using cell viability and cytotoxicity assays. [, , , , , ] These assays measure the ability of the ADC to kill tumor cells in a controlled laboratory setting.
ANone: Researchers use a range of in vivo models, including cell line-derived xenografts and patient-derived xenografts (PDXs) in mice, to study the efficacy of Duocarmazine-based ADCs. [, , , , , , ] These models allow for the evaluation of tumor growth inhibition, survival benefits, and potential toxicity in a living organism.
ANone: Several clinical trials are underway to evaluate the safety and efficacy of Duocarmazine-based ADCs in various cancer types. [, , , , , , , , ] Early-phase trials indicate promising activity in heavily pretreated patients with HER2-positive and HER2-low metastatic breast cancer, with manageable side effects. [, , , , , , ] Further research and late-stage trials are necessary to confirm these findings and determine long-term efficacy and safety.
ANone: The provided research does not delve into specific cross-resistance profiles for Duocarmazine. As research progresses, it will be crucial to investigate potential cross-resistance with other anti-cancer agents, especially within the same drug class or those with similar mechanisms of action.
ANone: Duocarmazine's potent cytotoxic activity, coupled with its ability to induce bystander killing, makes it a promising payload for ADCs. [, , ] By conjugating Duocarmazine to a monoclonal antibody, researchers can deliver this potent cytotoxic agent directly to cancer cells expressing the target antigen, increasing its efficacy and potentially reducing off-target effects.
ANone: The environmental impact and degradation pathways of Duocarmazine are not addressed in the provided research papers. As with any pharmaceutical compound, it is crucial to conduct thorough ecotoxicological assessments to determine potential risks to the environment and develop strategies for responsible waste management.
ANone: The provided research papers do not directly address the dissolution rate or solubility of Duocarmazine in various media. Further research focused on these properties is crucial to understand its bioavailability and formulate stable and effective drug products.
ANone: While the research does not provide specific details about the quality control measures for Duocarmazine-based ADCs, it's important to note that the development and manufacturing of such therapeutics are subject to stringent regulatory oversight and quality standards. Good Manufacturing Practices (GMP) would be strictly adhered to throughout the process to ensure the safety and efficacy of the final product.
ANone: As Duocarmazine is typically part of an ADC, the immunogenicity of the entire conjugate, including the antibody and linker, needs to be considered. [] The provided research does not specifically address the immunogenic potential of Duocarmazine itself.
ANone: The research provided does not specifically address whether Duocarmazine interacts with drug transporters. Further research is needed to fully elucidate its interactions with transporter proteins, which could impact its absorption, distribution, and elimination.
ANone: The potential for Duocarmazine to induce or inhibit drug-metabolizing enzymes is not explicitly discussed in the research provided. Comprehensive preclinical studies are typically conducted to assess the potential for drug-drug interactions mediated by metabolic enzymes.
ANone: The research papers provided do not offer insights into the biocompatibility or biodegradability of Duocarmazine. It's important to note that these aspects are crucial considerations in drug development and would likely be investigated as part of preclinical safety and environmental impact assessments.
ANone: Yes, there are other cytotoxic agents used as payloads in ADCs, each with its mechanism of action and properties. Common alternatives include maytansinoids, auristatins, and calicheamicins. [, ] The choice of payload depends on factors such as the target antigen, tumor type, and desired pharmacological properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.